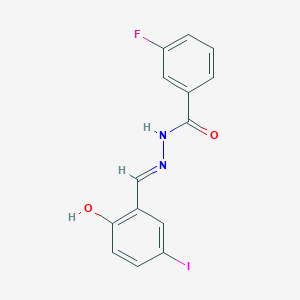![molecular formula C19H19N3OS B5978495 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5978495.png)
4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which makes it a promising candidate for use in a variety of different research applications. In
作用機序
The mechanism of action of 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide involves several different pathways. One of the primary pathways involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is a pathway that is frequently dysregulated in cancer cells. Additionally, this compound has been shown to inhibit the expression of several different genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide has several biochemical and physiological effects. One of the most significant effects is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells. It has also been shown to have anti-inflammatory effects and to inhibit the expression of several different genes that are involved in inflammation.
実験室実験の利点と制限
One of the primary advantages of using 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for use in cancer research. Additionally, this compound has been extensively studied, and its synthesis method has been optimized to produce high yields of the final product. However, one of the limitations of using this compound in lab experiments is that it may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide. One promising direction is to further explore its potential applications in cancer research. This could involve studying its effects on different types of cancer cells and developing new treatment strategies based on its mechanism of action. Additionally, further research could be done to explore its potential applications in other areas of scientific research, such as inflammation and neurodegenerative diseases. Finally, future research could focus on developing new synthesis methods for this compound that are more efficient and cost-effective.
合成法
The synthesis method of 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide involves several steps. The first step involves the reaction of 4-bromobenzaldehyde with ethylenediamine to form 4-(1H-imidazol-1-ylmethyl)benzaldehyde. The second step involves the reaction of 4-(1H-imidazol-1-ylmethyl)benzaldehyde with 2-phenylethanethiol to form 4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide. This synthesis method has been extensively studied and optimized to produce high yields of the final product.
科学的研究の応用
4-(1H-imidazol-1-ylmethyl)-N-[2-(phenylthio)ethyl]benzamide has several potential applications in scientific research. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to induce apoptosis in cancer cells, which is a process that leads to the death of cancer cells.
特性
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-11-13-24-18-4-2-1-3-5-18)17-8-6-16(7-9-17)14-22-12-10-20-15-22/h1-10,12,15H,11,13-14H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNPLPAGQPEKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(imidazol-1-ylmethyl)-N-(2-phenylsulfanylethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-5-carboxamide](/img/structure/B5978422.png)
![N'-[5-tert-butyl-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,2-ethanediamine](/img/structure/B5978446.png)
![N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B5978460.png)
![2-azepan-1-yl-N-{2-[4-(1-methyl-6-oxo-1,6-dihydropyridazin-4-yl)morpholin-2-yl]ethyl}acetamide](/img/structure/B5978468.png)
![(3-(2,4-difluorobenzyl)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B5978475.png)
![4-{[3-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1-(2-methoxyethyl)-2-pyrrolidinone](/img/structure/B5978478.png)
![N-(3-bromophenyl)-5-{2-[(2-hydroxy-1-naphthyl)methylene]hydrazino}-5-oxopentanamide](/img/structure/B5978481.png)

![1-acetyl-4-[3-(4-chlorophenyl)-3-phenylpropanoyl]piperazine](/img/structure/B5978487.png)
![4-benzyl-2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5978488.png)

![N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-isopropylbenzenesulfonohydrazide](/img/structure/B5978499.png)
![1-[2-(4-chlorophenyl)ethyl]-N-(3-ethoxypropyl)-6-oxo-3-piperidinecarboxamide](/img/structure/B5978512.png)